Photo-lysine
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Overview
Description
Photo-lysine is a lysine-based photo-reactive amino acid that incorporates a photo-cross-linker, such as diazirine, into the side chain of natural lysine. This modification allows this compound to capture proteins that bind lysine post-translational modifications. It is widely used in chemical biology and proteomics to study protein-protein interactions and protein modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of photo-lysine involves the incorporation of a photo-cross-linker into the side chain of lysine. One common method is to use diazirine as the photo-cross-linker. The synthesis typically involves the following steps:
- Protection of the amino and carboxyl groups of lysine.
- Introduction of the diazirine group into the side chain.
- Deprotection of the amino and carboxyl groups to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of high-cell density cultures and recombinant expression systems can enhance the production efficiency of this compound-labeled proteins .
Chemical Reactions Analysis
Types of Reactions: Photo-lysine undergoes various chemical reactions, including:
Photo-cross-linking: Upon UV irradiation, the diazirine group in this compound generates highly reactive carbenes that form covalent bonds with adjacent molecules.
Substitution Reactions: The diazirine group can be substituted with other functional groups to modify the properties of this compound.
Common Reagents and Conditions:
UV Irradiation: Used to activate the diazirine group for photo-cross-linking.
Diazirine Precursors: Used in the synthesis of this compound.
Major Products:
Covalent Adducts: Formed when this compound reacts with target proteins during photo-cross-linking.
Scientific Research Applications
Photo-lysine has a wide range of applications in scientific research, including:
Chemistry: Used in photo-affinity labeling to study protein-ligand interactions.
Biology: Employed in proteomics to identify protein-protein interactions and post-translational modifications.
Medicine: Utilized in drug discovery to identify new drug targets and binding sites.
Industry: Applied in the development of photo-responsive polymers and materials
Mechanism of Action
Photo-lysine exerts its effects through the generation of reactive carbenes upon UV irradiation. These carbenes form covalent bonds with nearby molecules, allowing this compound to capture and identify proteins that bind lysine post-translational modifications. The molecular targets include proteins involved in histone modifications and other post-translational modifications .
Comparison with Similar Compounds
Photo-lysine is unique due to its ability to capture proteins that bind lysine post-translational modifications. Similar compounds include:
Photo-leucine: A photo-reactive amino acid used to study protein structures.
Photo-methionine: Another photo-reactive amino acid used in proteomics.
Diazirine-based Probes: Widely used in photo-affinity labeling for their high reactivity and stability
This compound stands out for its specificity in capturing lysine-binding proteins and its versatility in various research applications.
Properties
IUPAC Name |
(2S)-2-amino-3-[3-(2-aminoethyl)diazirin-3-yl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O2/c7-2-1-6(9-10-6)3-4(8)5(11)12/h4H,1-3,7-8H2,(H,11,12)/t4-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTOOIGELCPQPJ-BYPYZUCNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C1(N=N1)CC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CN)C1(N=N1)C[C@@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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